![molecular formula C7H11N B15052026 Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
Cis-3-azabicyclo[3,3,0]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-3-azabicyclo[3,3,0]oct-2-ene is a bicyclic nitrogen-containing compound with the molecular formula C7H11N and a molecular weight of 109.17 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom integrated into the ring system. It is also known by its systematic name, (3aS,6aR)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrole .
Métodos De Preparación
The synthesis of cis-3-azabicyclo[3,3,0]oct-2-ene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a suitable amine with a diene can yield the desired bicyclic structure . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the efficient production of this compound .
Análisis De Reacciones Químicas
Cis-3-azabicyclo[3,3,0]oct-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation , and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, epoxidation of this compound with MCPBA yields the corresponding epoxide .
Aplicaciones Científicas De Investigación
Cis-3-azabicyclo[3,3,0]oct-2-ene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a scaffold for the development of pharmaceuticals and bioactive compounds . Its unique structure makes it a valuable intermediate in the synthesis of tropane alkaloids, which have significant biological activities . Additionally, this compound is used in the study of reaction mechanisms and the development of new synthetic methodologies .
Mecanismo De Acción
The mechanism of action of cis-3-azabicyclo[3,3,0]oct-2-ene involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules. This allows this compound to modulate the activity of enzymes, receptors, and other proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Cis-3-azabicyclo[3,3,0]oct-2-ene can be compared with other similar bicyclic compounds, such as 8-azabicyclo[3.2.1]octane and 2-azabicyclo[3.2.1]octane . These compounds share a similar bicyclic structure but differ in the position and configuration of the nitrogen atom. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H11N |
|---|---|
Peso molecular |
109.17 g/mol |
Nombre IUPAC |
(3aR,6aS)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H11N/c1-2-6-4-8-5-7(6)3-1/h4,6-7H,1-3,5H2/t6-,7+/m0/s1 |
Clave InChI |
FMZZVNGLGWKWFR-NKWVEPMBSA-N |
SMILES isomérico |
C1C[C@@H]2CN=C[C@@H]2C1 |
SMILES canónico |
C1CC2CN=CC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051946.png)

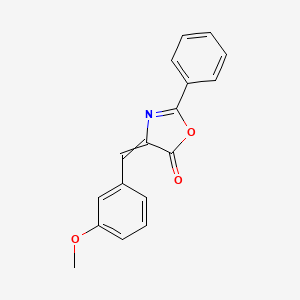
amine](/img/structure/B15051962.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate](/img/structure/B15051970.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051974.png)
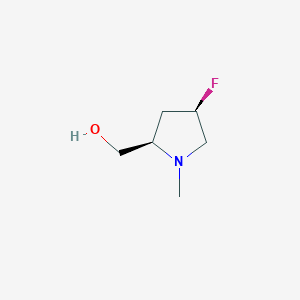
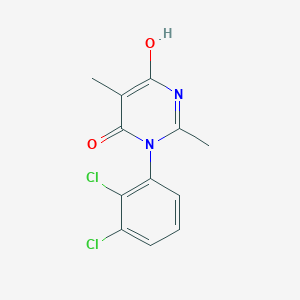
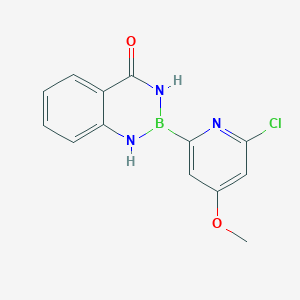
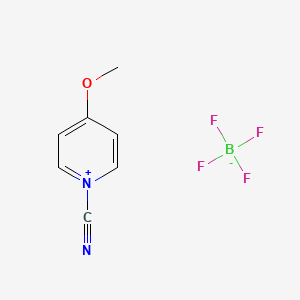
![[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B15052029.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052035.png)


